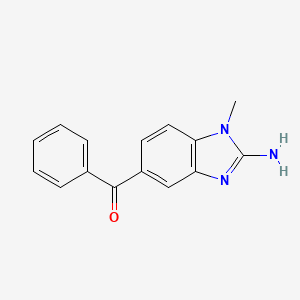

2-Amino-5-benzoyl-1-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSGKMYXOOMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216266 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66066-76-0 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-benzoyl-1-methylbenzimidazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole

Abstract

This guide provides a comprehensive technical overview of a robust and well-established synthetic pathway for this compound. This compound is a significant chemical intermediate and is recognized as a specified impurity in the production of the anthelmintic drug Mebendazole.[1][2] The synthesis is dissected into a logical three-step process, commencing with the preparation of a key nitroaromatic intermediate, followed by a chemoselective reduction, and culminating in a cyclization reaction to form the benzimidazole core. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a practical forward synthetic route.

The primary disconnection points are the C-N bonds within the imidazole ring, a common strategy for benzimidazole synthesis.[3] This leads back to a substituted o-phenylenediamine precursor. The 2-amino group can be installed by cyclizing this diamine with a one-carbon electrophile capable of introducing an amino functionality, such as cyanogen bromide.[4] The diamine precursor itself can be accessed from a corresponding o-nitroaniline via reduction of the nitro group. This retrosynthetic logic establishes a clear and efficient three-step forward synthesis.

Figure 2: Overall forward synthetic pathway.

Step 1: Synthesis of 4-Benzoyl-2-nitro-N-methylaniline

This step involves the reaction of 4-chloro-3-nitrobenzophenone with methylamine. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom is activated towards substitution by the strongly electron-withdrawing nitro and benzoyl groups positioned ortho and para to it, respectively. These groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

Causality:

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to dissolve the reactants and facilitate the formation of the charged intermediate.

-

Temperature: The reaction requires heating to overcome the activation energy for the C-Cl bond cleavage.

-

Reagent: An excess of methylamine is often used to drive the reaction to completion and neutralize the HCl byproduct.

Step 2: Synthesis of 4-Benzoyl-N¹-methyl-benzene-1,2-diamine

The selective reduction of the nitro group in the presence of a ketone (the benzoyl group) is a critical transformation.

Expertise & Experience: Several reduction methods are available, and the choice depends on factors like scale, cost, and safety.

-

Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) is a clean and efficient method. However, it requires specialized high-pressure equipment.

-

Metal-Acid Reduction: A common and cost-effective method is the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). [5]The reduction with iron and hydrochloric acid is particularly favored in industrial settings because the iron(II) chloride formed can be hydrolyzed, regenerating some of the acid. This method is highly chemoselective, readily reducing the nitro group without affecting the benzoyl ketone.

Step 3: Synthesis of this compound

The final step is the construction of the benzimidazole ring. This is achieved by reacting the synthesized diamine with cyanogen bromide (BrCN).

Mechanism:

-

The more nucleophilic primary amino group (-NH₂) of the diamine attacks the electrophilic carbon of cyanogen bromide.

-

This is followed by an intramolecular cyclization where the secondary amino group (-NHMe) attacks the nitrile carbon of the resulting isourea-like intermediate.

-

A subsequent tautomerization and loss of HBr yields the aromatic 2-aminobenzimidazole ring system. [6] Trustworthiness: Cyanogen bromide is a highly effective reagent for this transformation but is also highly toxic and requires careful handling in a well-ventilated fume hood. [4][7]

Experimental Protocols & Data

The following protocols are presented as a self-validating system, including purification and characterization steps to ensure the integrity of the results.

Figure 3: Detailed experimental workflow for the synthesis.

Protocol 1: Synthesis of 4-Benzoyl-2-nitro-N-methylaniline

-

To a solution of 4-chloro-3-nitrobenzophenone (1.0 eq) in DMSO, add a 40% aqueous solution of methylamine (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Stir for 30 minutes to allow the product to precipitate fully.

-

Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-benzoyl-2-nitro-N-methylaniline.

Protocol 2: Synthesis of 4-Benzoyl-N¹-methyl-benzene-1,2-diamine

-

Create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (3:1).

-

Add a catalytic amount of concentrated HCl and heat the mixture to reflux (approx. 80 °C).

-

Add the 4-benzoyl-2-nitro-N-methylaniline (1.0 eq) portion-wise over 30 minutes.

-

Maintain the reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, make it alkaline with a saturated sodium bicarbonate solution, and filter through a pad of celite to remove iron salts.

-

Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography.

Protocol 3: Synthesis of this compound

-

Dissolve 4-benzoyl-N¹-methyl-benzene-1,2-diamine (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in water and neutralize with a sodium carbonate solution until a precipitate forms.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from toluene to obtain pure this compound.

Data Summary

| Step | Reactants | Key Conditions | Product | Typical Yield |

| 1 | 4-Chloro-3-nitrobenzophenone, Methylamine | DMSO, 80-90 °C, 4-6h | 4-Benzoyl-2-nitro-N-methylaniline | 85-95% |

| 2 | 4-Benzoyl-2-nitro-N-methylaniline, Fe, HCl | EtOH/H₂O, Reflux, 2-3h | 4-Benzoyl-N¹-methyl-benzene-1,2-diamine | 70-85% |

| 3 | 4-Benzoyl-N¹-methyl-benzene-1,2-diamine, BrCN | MeOH, 0 °C to RT, 12-16h | This compound | 75-90% |

Characterization

-

Identity Confirmation: The structures of the intermediates and the final product must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 251.28 for the final product). [1] * Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch for amines, C=O stretch for the benzoyl ketone).

-

-

Purity Assessment:

-

Melting Point (MP): A sharp melting point indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

-

Safety Considerations

-

Nitro Compounds: Nitroaromatic compounds are potentially explosive and toxic. Avoid heat and shock.

-

Cyanogen Bromide: This reagent is highly toxic, corrosive, and lachrymatory. It must be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acids and Bases: Standard precautions should be taken when handling concentrated acids and bases.

-

Solvents: Handle flammable organic solvents in well-ventilated areas, away from ignition sources.

References

- Medicover Hospitals. (2024). Mebendazole: Uses, Mechanism, and Synthesis.

- Google Patents. (2016).

- WIPO Patentscope. (2022).

- Rathore, K., et al. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172.

- ResearchGate. (2020).

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole.

-

NCERT. (n.d.). Amines. Retrieved from [Link]

- Google Patents. (2010).

- Google Patents. (1978). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

- Symbiosis Online Publishing. (2015).

- Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE.

- Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.

- ResearchGate. (2013).

- ResearchGate. (2023). How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl).

- Oriental Journal of Chemistry. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.

- Google Patents. (2013). CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.

- Google Patents. (2020). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

- ResearchGate. (2015). N-Benzoylmethylation of o-nitroaniline (1a) under different condition a.

- Patsnap Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- ResearchGate. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.

Sources

- 1. This compound | C15H13N3O | CID 69450787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66066-76-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-5-benzoyl-1-methylbenzimidazole

This guide provides a detailed exploration of the likely molecular mechanisms underpinning the biological activity of 2-Amino-5-benzoyl-1-methylbenzimidazole. As direct experimental evidence for this specific molecule is limited, this document synthesizes information from closely related analogues, particularly the well-characterized parent compound Mebendazole, and the broader class of benzimidazole derivatives, to propose a scientifically grounded putative mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold and this compound

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, and anthelmintic effects.[2][3]

This compound, with the chemical formula C₁₅H₁₃N₃O, is a notable derivative within this class.[4] It is recognized as a known impurity of Mebendazole (Mebendazole Impurity C), a widely used anthelmintic drug that has also been repurposed for its anticancer properties.[2][4] Given its close structural relationship to Mebendazole, a primary focus of this guide will be to extrapolate the well-established mechanism of the parent compound to propose a likely mode of action for this specific derivative.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₁₅H₁₃N₃O | 251.28 g/mol | 66066-76-0 |

| Mebendazole | C₁₆H₁₃N₃O₃ | 295.29 g/mol | 31431-39-7 |

Proposed Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The most extensively documented mechanism of action for Mebendazole and numerous other anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7][8] It is highly probable that this compound shares this primary mechanism.

The Critical Role of Microtubules

Microtubules are dynamic polymers of α- and β-tubulin dimers and are fundamental components of the cytoskeleton in eukaryotic cells.[9] They are essential for a variety of critical cellular processes, including:

-

Mitosis: Formation of the mitotic spindle to ensure proper segregation of chromosomes.

-

Cellular Motility: As components of cilia and flagella.

-

Intracellular Transport: Acting as "highways" for the movement of organelles and vesicles.

-

Maintenance of Cell Shape and Structure.

By targeting the building blocks of these structures, benzimidazoles can induce cell cycle arrest and apoptosis.[2]

The Benzimidazole-Tubulin Interaction

Mebendazole exerts its effect by binding with high affinity to the colchicine-binding site on the β-tubulin subunit.[9][10][11] This binding event prevents the polymerization of tubulin dimers into microtubules.[12] The consequence of this inhibition is a cascade of cellular disruptions, most notably:

-

Impaired Glucose Uptake: In parasitic worms, the disruption of microtubule-dependent intestinal cells leads to an inability to absorb glucose, causing energy depletion.[9][11]

-

Mitotic Arrest: In proliferating cells, particularly cancer cells, the inability to form a functional mitotic spindle leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]

Given that this compound retains the core benzimidazole structure responsible for this interaction, it is the most plausible primary mechanism of action.

Caption: Putative mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To experimentally validate this proposed mechanism, a cell-free tubulin polymerization assay can be employed.

Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Purified bovine or porcine brain tubulin (>99% pure).

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

GTP solution (10 mM).

-

Test Compound: this compound dissolved in DMSO to create a stock solution.

-

Controls: Paclitaxel (polymerization promoter), Nocodazole or Mebendazole (polymerization inhibitor), and DMSO (vehicle control).

-

-

Assay Procedure:

-

In a 96-well plate, add General Tubulin Buffer and the test compound at various concentrations.

-

Add purified tubulin to each well and incubate on ice for 5 minutes to allow for drug-tubulin binding.

-

Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration of the test compound and controls.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC₅₀ value for the inhibition of tubulin polymerization.

-

Expected Outcome: If the hypothesis is correct, this compound will demonstrate a dose-dependent inhibition of tubulin polymerization, similar to the Mebendazole control.

Potential Secondary Mechanism of Action: NF-κB Pathway Inhibition

While tubulin inhibition is the most probable primary mechanism, the versatile benzimidazole scaffold has been shown to engage other cellular targets. A notable secondary pathway is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13][14][15][16]

The NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[17]

Several studies have identified substituted benzimidazoles that selectively inhibit antigen receptor-mediated NF-κB activation.[13][15]

Caption: Potential inhibition points in the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

To investigate whether this compound can inhibit NF-κB activity, a luciferase reporter assay is a standard and effective method.

Objective: To measure the effect of the test compound on NF-κB-dependent gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or a cancer cell line like MCF-7).

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate NF-κB activation using an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α). Include unstimulated and vehicle-treated controls.

-

-

Luciferase Assay:

-

After 6-8 hours of stimulation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

-

Calculate the fold induction of NF-κB activity by TNF-α and the percentage of inhibition by the test compound.

-

Determine the IC₅₀ value for NF-κB inhibition.

-

Expected Outcome: A positive result would show a dose-dependent decrease in TNF-α-induced luciferase activity in cells treated with this compound.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is not yet available, its structural identity as a benzimidazole and its close relationship to Mebendazole provide a strong basis for a putative mechanism. The primary proposed mechanism is the inhibition of tubulin polymerization , a well-established mode of action for this class of compounds. A secondary, but plausible, mechanism is the inhibition of the NF-κB signaling pathway .

To move beyond this putative model, further research is essential. The experimental protocols outlined in this guide provide a clear path for the direct investigation of these hypotheses. Elucidating the precise molecular interactions and downstream cellular consequences will be critical for understanding the full pharmacological profile of this compound and its potential for future therapeutic development.

References

-

Mebendazole. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link][10]

-

Patsnap. (2024, July 17). What is the mechanism of Mebendazole? Patsnap Synapse. Retrieved from [Link][11]

-

Wikipedia contributors. (2024, January 10). Mebendazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][18]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Mebendazole: Understanding its Mechanism of Action. Retrieved from [Link][9]

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters, 122, 130167. [Link][5]

-

PharmaCompass. (n.d.). Mebendazole. Retrieved from [Link][12]

-

Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway. (2010). Bioorganic & Medicinal Chemistry Letters, 20(11), 3299-3303. [Link][13]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 24(21), 3902. [Link][14]

-

Stoyanov, S., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(16), 4983. [Link][19]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link][6]

-

Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2054-2058. [Link][15]

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link][7]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 24(21), 3902. [Link][16]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules, 28(13), 5122. [Link][8]

-

Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link][17]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link][20]

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Advances, 14(12), 8203-8221. [Link][1]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Cureus, 15(10), e47761. [Link][2]

-

Agatonovic-Kustrin, S., et al. (2008). Analysing the crystal purity of mebendazole raw material and its stability in a suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1029-1033. [Link][21]

-

Mechanism of action of benzimidazole derivatives as Anticancer agent. (2024). ResearchGate. Retrieved from [Link][3]

-

Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). Molecules, 29(11), 2549. [Link][22]

-

Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (2010). European Journal of Medicinal Chemistry, 45(7), 2949-56. [Link][23]

-

Pharmaffiliates. (n.d.). Mebendazole-impurities. Retrieved from [Link][4]

-

Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(4), 845-854. [Link][24]

Sources

- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 12. Mebendazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mebendazole - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

2-Amino-5-benzoyl-1-methylbenzimidazole physical and chemical properties

An In-Depth Technical Guide to 2-Amino-5-benzoyl-1-methylbenzimidazole (Mebendazole Impurity C)

Introduction and Overview

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in the pharmaceutical sciences. Primarily known as Mebendazole Impurity C in pharmacopeial standards, its identification, synthesis, and characterization are critical for ensuring the quality and safety of the widely used anthelmintic drug, Mebendazole.[1][2]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] Understanding the physicochemical properties and synthetic routes of specific derivatives like this compound is therefore essential for researchers in drug discovery, process chemistry, and quality control.

This document serves as a resource for scientists and drug development professionals, offering detailed insights into the compound's properties, a proposed synthetic pathway, experimental protocols, and its overall relevance in the pharmaceutical landscape.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are foundational for its handling, analysis, and formulation.

| Property | Value | Source |

| IUPAC Name | (2-amino-1-methyl-1H-benzimidazol-5-yl)phenylmethanone | [1][2] |

| Synonyms | Mebendazole Impurity C (EP), R-18986 | [1][2] |

| CAS Number | 66066-76-0 | [1][2][4] |

| Molecular Formula | C₁₅H₁₃N₃O | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Exact Mass | 251.1059 g/mol | [1][2] |

| Appearance | Likely a pale yellow solid, by analogy to similar compounds. | [5][6] |

| Solubility | Expected to have slight solubility in polar organic solvents like DMSO and Methanol. | [5] |

| Storage | Recommended storage at -20°C under an inert atmosphere to ensure long-term stability. | [5][6][7] |

Chemical Structure and Spectroscopic Profile

Molecular Structure Analysis

The structure of this compound incorporates several key functional groups that dictate its chemical behavior:

-

Benzimidazole Core: A fused bicyclic system containing imidazole and benzene rings, providing aromatic stability and a rigid framework.

-

2-Amino Group: A primary amine group attached to the guanidine-like carbon of the imidazole ring. This group is nucleophilic and can participate in hydrogen bonding.

-

1-Methyl Group: A methyl substituent on one of the imidazole nitrogens, which removes the tautomerism present in related N-H benzimidazoles.

-

5-Benzoyl Group: A benzophenone moiety attached to the benzene ring. The ketone carbonyl group is a key site for potential metabolic reduction and acts as a strong electron-withdrawing group, influencing the aromatic system's reactivity.

Predicted Spectroscopic Data

While specific experimental spectra are not publicly cataloged, the structure allows for a reliable prediction of its key spectroscopic features, which are crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. A sharp singlet around 3.5-4.0 ppm would be characteristic of the N-methyl protons. The aromatic region (7.0-8.5 ppm) would display a complex series of multiplets for the protons on both the benzimidazole and benzoyl rings. A broad singlet, exchangeable with D₂O, would correspond to the amino (-NH₂) protons.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the benzoyl group around 195 ppm. Signals for the aromatic carbons would appear in the 110-150 ppm range, while the N-methyl carbon would produce a signal around 30-35 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1650 cm⁻¹), C=N stretching from the imidazole ring (around 1620 cm⁻¹), and various C-H and C=C stretching bands from the aromatic systems.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement of the molecular ion [M+H]⁺ at approximately 252.1135 m/z. The fragmentation pattern would likely involve cleavage at the benzoyl group.

Synthesis and Purification

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through the direct methylation of its precursor, 2-Amino-5-benzoylbenzimidazole (Aminomebendazole, CAS 52329-60-9), which is a known metabolite of Mebendazole.[5][6][8] This approach is favored for its directness and high potential yield.

The choice of a methylating agent and base is critical. A classic Sₙ2 reaction using methyl iodide in the presence of a non-nucleophilic base like potassium hydroxide or potassium carbonate in a polar aprotic solvent such as acetone or DMF is a standard and effective method for N-methylation of heterocyclic amines.[9]

Caption: Proposed N-methylation synthesis route.

General Experimental Protocol for Synthesis

This protocol is a representative methodology based on established procedures for N-alkylation of benzimidazoles.[9]

-

Reaction Setup: To a solution of 2-Amino-5-benzoylbenzimidazole (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Reagent: Stir the suspension vigorously at room temperature and add methyl iodide (1.1-1.5 eq) dropwise. Causality Note: The use of excess base ensures complete deprotonation of the imidazole nitrogen, facilitating the nucleophilic attack on the methyl iodide. Acetone is a suitable solvent that dissolves the reactants but allows for easy removal post-reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane until the starting material is consumed.

-

Workup: Once the reaction is complete, filter the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) followed by brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification to meet analytical standards. Flash column chromatography is the method of choice for separating the target compound from unreacted starting material and potential side products.

Caption: Workflow for product purification and validation.

Protocol for Flash Column Chromatography:

-

Column Packing: Prepare a silica gel column using a gradient solvent system, starting with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increasing the polarity with methanol (e.g., 0-5% gradient).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Begin elution with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound as a solid. The protocol is self-validating through the systematic analysis of fractions to ensure only those of high purity are combined.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups. The 2-amino group can undergo acylation or act as a nucleophile. The benzoyl ketone is susceptible to reduction by agents like sodium borohydride to form the corresponding alcohol. The aromatic rings can undergo electrophilic substitution, although the electron-withdrawing nature of the benzoyl group will direct substitution on that ring and influence the reactivity of the benzimidazole system.

For optimal stability, the compound should be stored in a cool, dark, and dry place, preferably at -20°C under an inert atmosphere, to prevent degradation from light, moisture, or oxidative processes.[5][6]

Relevance in Drug Development

Role as a Pharmaceutical Impurity

The primary and most critical role of this compound is as a specified impurity of Mebendazole, designated as "Mebendazole Impurity C" by the European Pharmacopoeia (EP).[1][2] Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final drug product. Therefore, having access to a well-characterized reference standard of this compound is essential for:

-

Developing and validating analytical methods (e.g., HPLC, UPLC) for impurity profiling of Mebendazole.

-

Routine quality control testing of API batches.

-

Forced degradation studies to understand the stability of Mebendazole.

Potential Biological Activity

While this specific molecule is studied as an impurity, the benzimidazole class is rich in biological activity.[3] Derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-proliferative compounds. Although no specific therapeutic activity has been reported for this compound, its structural relationship to Mebendazole and other bioactive benzimidazoles suggests it could be a candidate for screening in various biological assays should the need arise.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical analysis and quality control. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthetic accessibility make it a manageable target for laboratory synthesis and a crucial reference material. A thorough understanding of this molecule, from its chemical structure to its role as a regulated pharmaceutical impurity, is indispensable for researchers and professionals dedicated to the development and manufacturing of safe and effective medicines.

References

-

This compound | C15H13N3O | CID 69450787 - PubChem. [Link]

-

2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9; ChemWhat Code: 28736. [Link]

-

2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem. [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. [Link]

-

Aminomebendazole | C14H11N3O | CID 40320 - PubChem. [Link]

- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google P

-

Figure S19. 1 H NMR Spectra of 5-benzoylbenzimidazole (2h) - ResearchGate. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | C15H13N3O | CID 69450787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. This compound | 66066-76-0 [chemicalbook.com]

- 5. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE | 52329-60-9 [chemicalbook.com]

- 9. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-5-benzoyl-1-methylbenzimidazole (CAS Number: 66066-76-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-benzoyl-1-methylbenzimidazole, CAS Number 66066-76-0. Primarily known as a specified impurity of the broad-spectrum anthelmintic drug Mebendazole, this compound is of significant interest to professionals in pharmaceutical development, quality control, and regulatory affairs. This document delves into its chemical identity, physicochemical properties, plausible synthetic pathways, analytical methodologies, and its relationship to the parent active pharmaceutical ingredient (API). While specific biological activity and toxicology data for this impurity are not extensively available in public literature, this guide contextualizes its relevance within the safety and purity profile of Mebendazole.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure features a benzimidazole core, which is a fusion of benzene and imidazole rings. The molecule is substituted with an amino group at the 2-position, a methyl group on one of the imidazole nitrogens, and a benzoyl group at the 5-position of the benzene ring.

It is most commonly referred to in pharmaceutical literature as Mebendazole EP Impurity C .[1][2]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 66066-76-0 | [3] |

| Molecular Formula | C₁₅H₁₃N₃O | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| IUPAC Name | (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone | [3] |

| Synonyms | Mebendazole Impurity C, Mebendazole Related Compound C | [1][2] |

| Calculated XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | [4] |

| InChI Key | CXSGKMYXOOMNFK-UHFFFAOYSA-N | [3] |

Synthesis and Formation

As a known impurity of Mebendazole, this compound can arise from several pathways, either as a synthetic byproduct or a degradation product. A plausible synthetic route can be conceptualized as a two-part process: first, the synthesis of the core intermediate, 2-amino-1-methylbenzimidazole, followed by the introduction of the benzoyl group.

Plausible Synthetic Pathway

The synthesis can be logically approached through a Friedel-Crafts acylation of a suitable benzimidazole precursor.

Caption: Plausible two-stage synthesis of this compound.

Experimental Protocol: Synthesis of Precursor (2-Amino-1-methylbenzimidazole)

This protocol is based on established methods for the N-alkylation of benzimidazoles.[5]

Materials:

-

2-Aminobenzimidazole (1.0 eq)

-

Potassium Hydroxide (KOH) powder (2.0 eq)

-

Methyl Iodide (CH₃I) (1.1 eq)

-

Acetone (solvent)

-

Water (for workup)

-

Ethyl Acetate (for extraction)

Procedure:

-

Dissolve 2-Aminobenzimidazole in acetone in a round-bottom flask.

-

Add powdered potassium hydroxide to the solution and stir at room temperature for approximately 10 minutes.

-

Cool the reaction mixture in an ice water bath.

-

Add methyl iodide dropwise to the cooled mixture.

-

Continue stirring for 10-15 minutes. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to return to room temperature.

-

Add water to quench the reaction and dissolve inorganic salts.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to yield 2-amino-1-methylbenzimidazole.[5]

Experimental Protocol: Friedel-Crafts Acylation (Proposed)

This is a representative protocol for the benzoylation of the precursor. Optimization of catalyst, solvent, and temperature would be required.

Materials:

-

2-Amino-1-methylbenzimidazole (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Aluminum Chloride (AlCl₃) or other suitable Lewis acid (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or other inert solvent

Procedure:

-

Suspend aluminum chloride in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Add benzoyl chloride dropwise to the suspension and stir for 15 minutes.

-

In a separate flask, dissolve 2-amino-1-methylbenzimidazole in anhydrous DCM.

-

Slowly add the solution of the benzimidazole precursor to the activated acylating agent mixture.

-

Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring via TLC.

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and dilute HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product via column chromatography or recrystallization to obtain the target compound.

Analytical Methodologies

The analysis of this compound is critical for quality control of Mebendazole. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its detection and quantification.

Representative HPLC Method

The following protocol is a representative stability-indicating method adapted from established procedures for Mebendazole and its related substances.[1][6][7] Method validation according to ICH guidelines would be required for formal use.[8]

Table 2: Representative HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M monobasic potassium phosphate) and organic solvents (e.g., Methanol, Acetonitrile). A typical ratio could be Methanol:Phosphate Buffer:Acetonitrile (48:32:20 v/v/v).[1] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV, approximately 247-254 nm[1][6] |

| Injection Volume | 10 - 20 µL |

| Diluent | Mobile phase or a mixture of formic acid and methanol[1] |

Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity and for quantification.

-

Sample Solution (for Mebendazole API): Accurately weigh the Mebendazole sample, dissolve in the appropriate solvent (potentially requiring formic acid and gentle heating to ensure dissolution of the API), and dilute to the final target concentration for analysis.[1]

Method Validation Considerations

A full validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, including:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the Mebendazole API and other impurities.[8]

-

Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

-

Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

-

Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Biological Context and Toxicological Profile

Role as a Pharmaceutical Impurity

The primary relevance of this compound is as a process-related impurity or degradation product of Mebendazole. Pharmaceutical guidelines mandate the identification and control of such impurities to ensure the safety and efficacy of the final drug product. Its presence in Mebendazole API or formulations must be monitored and kept below a specified threshold.

Biological Activity

There is a lack of specific public data on the pharmacological or biological activity of this compound. The parent drug, Mebendazole, exerts its anthelmintic effect by binding to the colchicine-binding site of β-tubulin, thus inhibiting microtubule polymerization in parasitic worms.[9][10] Hydrolysis of the carbamate group on Mebendazole is known to abolish its pharmacological activity.[11] While this impurity retains the core benzimidazole structure, it lacks the critical carbamate moiety, suggesting it is unlikely to possess the same mechanism of action or potency as Mebendazole.

Toxicological Data

Characterization and Reference Standards

Definitive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): Used to confirm the molecular weight (251.28 g/mol ) and fragmentation pattern, which aids in structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying and quantifying impurities in complex mixtures.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous confirmation of the molecular structure.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H (amino), C=O (ketone), and aromatic C-H bonds.

Certified reference standards for this compound are commercially available from specialized suppliers.[4][14] These standards are essential for the validation of analytical methods and for the accurate quantification of this impurity in pharmaceutical samples. The certificate of analysis accompanying these standards typically provides the characterization data.

Conclusion

This compound, CAS 66066-76-0, is a key impurity associated with the anthelmintic drug Mebendazole. While not extensively studied as an independent entity, its control and analysis are vital for ensuring the quality, safety, and regulatory compliance of Mebendazole-containing pharmaceuticals. This guide has outlined its fundamental properties, proposed a logical synthetic pathway, detailed a representative analytical HPLC method, and placed the compound in its proper biological and toxicological context as a pharmaceutical impurity. Further research into its specific biological activities and toxicological profile would provide a more complete understanding of its impact.

References

- mebendazole and related agents. JoDrugs. Accessed January 16, 2026.

- 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis. ChemicalBook. Accessed January 16, 2026.

- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Accessed January 16, 2026.

- Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. Accessed January 16, 2026.

- RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations.

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Accessed January 16, 2026.

- Toxicologic studies on mebendazole. PubMed. Accessed January 16, 2026.

- SUPPLEMENTARY INFORM

- Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. Analyst (RSC Publishing). Accessed January 16, 2026.

- Synthesis of target 2-(aryl amino)methyl-benzimidazole 28.

- Analysing the crystal purity of mebendazole raw material and its stability in a suspension formulation.

- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Accessed January 16, 2026.

- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem. Accessed January 16, 2026.

- Mebendazole. LiverTox - NCBI Bookshelf. Published September 18, 2021. Accessed January 16, 2026.

- Mebendazole synthesis. ChemicalBook. Accessed January 16, 2026.

- Mebendazole EP Impurity C. Opulent Pharma. Accessed January 16, 2026.

- Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. MDPI. Published May 28, 2024. Accessed January 16, 2026.

- Mebendazole-impurities.

- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.

- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Published July 30, 2015. Accessed January 16, 2026.

- 208398Orig1s000. accessdata.fda.gov. Published September 23, 2016. Accessed January 16, 2026.

- Mebendazole. StatPearls - NCBI Bookshelf. Accessed January 16, 2026.

- Mebendazole-impurities.

- Mebendazole. PubChem - NIH. Accessed January 16, 2026.

- Scheme 17: Acylation reaction of 2-aminobenzimidazole.

- Mebendazole EP Impurity C. Alentris Research Pvt. Ltd. Accessed January 16, 2026.

- Mebendazole EP Impurity C | CAS No- 66066-76-0. GLP Pharma Standards. Accessed January 16, 2026.

- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. Accessed January 16, 2026.

- Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Published November 27, 2014. Accessed January 16, 2026.

- Synthesis of Mebendazole. YouTube. Published May 27, 2025. Accessed January 16, 2026.

- (2-amino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanone. ChemSynthesis. Published May 20, 2025. Accessed January 16, 2026.

- This compound. LGC Standards. Accessed January 16, 2026.

- 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum. ChemicalBook. Accessed January 16, 2026.

- This compound. PubChem. Accessed January 16, 2026.

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH. Published February 25, 2021. Accessed January 16, 2026.

- Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. PubMed Central. Accessed January 16, 2026.

- Mebendazole - Impurity C (Freebase).

- Guideline Bioanalytical method validation. European Medicines Agency (EMA). Published July 21, 2011. Accessed January 16, 2026.

- 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. ChemicalBook. Accessed January 16, 2026.

Sources

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. Mebendazole EP Impurity C - Opulent Pharma [opulentpharma.com]

- 3. This compound | C15H13N3O | CID 69450787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Mebendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. glppharmastandards.com [glppharmastandards.com]

An Investigator's Handbook on the Pharmacology of 2-Amino-5-benzoyl-1-methylbenzimidazole

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers Preamble: This document serves as a comprehensive technical guide to the pharmacological landscape of 2-Amino-5-benzoyl-1-methylbenzimidazole. Given its status as a relatively uncharacterized molecule, this guide moves beyond a simple recitation of existing data. Instead, it establishes a foundational context based on its chemical lineage, synthesizes a plausible mechanistic hypothesis from closely related analogs, and provides a rigorous, actionable roadmap of experimental protocols for its complete pharmacological elucidation. Every proposed protocol is designed as a self-validating system, reflecting field-proven methodologies in drug discovery.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic organic molecule belonging to the benzimidazole class. Its primary significance in the pharmaceutical field stems from its identification as a specified impurity related to the widely used anthelmintic drug, Mebendazole.[1] Understanding its pharmacological profile is therefore critical for both quality control of Mebendazole manufacturing and for exploring its own potential therapeutic activities.

IUPAC Name: (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[1] CAS Number: 66066-76-0[1] Molecular Formula: C₁₅H₁₃N₃O[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.28 g/mol | PubChem[1] |

| InChIKey | CXSGKMYXOOMNFK-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | PubChem[1] |

| Topological Polar Surface Area | 60.9 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Pharmacological Context and Mechanistic Hypothesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anthelmintic, anti-ulcer, anti-inflammatory, antiviral, and anticancer effects.[2] The specific substitutions on the benzimidazole ring dictate the ultimate pharmacological target and activity.

Inferences from the Parent Compound: Mebendazole

The parent compound, Mebendazole, primarily functions as an anthelmintic by binding to the colchicine-sensitive site of β-tubulin, thereby inhibiting microtubule polymerization in parasitic worms. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. While this is the established mechanism for Mebendazole, its metabolites and related impurities do not necessarily share the same target.

Inferences from the Key Analog: 2-Amino-5-benzoylbenzimidazole

A critical piece of evidence for constructing a hypothesis comes from the unmethylated analog, 2-Amino-5-benzoylbenzimidazole (Aminomebendazole). This compound is not only a minor urinary metabolite of Mebendazole but has also been identified as a novel heterocyclic inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][4][5]

Proposed Mechanism of Action

Based on the strong activity of its direct structural analog, the primary hypothesis is that This compound functions as an inhibitor of the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. The addition of the methyl group at the N-1 position, when compared to Aminomebendazole, is likely to modulate the compound's potency, selectivity, cell permeability, and metabolic stability, but the core inhibitory action on the NF-κB pathway is predicted to be conserved.

Figure 1: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Experimental Protocols for Pharmacological Characterization

To validate the proposed mechanism and build a comprehensive pharmacological profile, the following tiered experimental approach is recommended.

Protocol: In Vitro Confirmation of NF-κB Inhibition

Causality and Rationale: This experiment is the foundational step to directly test the hypothesis. A luciferase reporter assay provides a highly sensitive and quantitative readout of NF-κB transcriptional activity. By stimulating the pathway with a known agonist (TNF-α) and measuring the dose-dependent reduction in signal, we can definitively confirm inhibition and determine the compound's potency (IC₅₀).

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM).

-

Treatment: Replace the culture medium with the medium containing the compound dilutions. Include "vehicle control" (DMSO) and "unstimulated control" wells. Incubate for 1 hour at 37°C.

-

Stimulation: Add TNF-α to all wells (except "unstimulated control") to a final concentration of 10 ng/mL to activate the NF-κB pathway.

-

Incubation: Incubate the plates for 6-8 hours at 37°C to allow for luciferase gene expression.

-

Lysis and Readout: Remove the medium, wash cells with PBS, and add a passive lysis buffer. Measure luminescence using a plate reader according to the luciferase assay system manufacturer's protocol (e.g., Promega).

-

Data Analysis: Normalize the luminescence readings to the vehicle control (defined as 0% inhibition). Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to calculate the IC₅₀ value.

Self-Validation System: The protocol includes positive (TNF-α + vehicle) and negative (unstimulated) controls. A successful assay will show a high signal in the positive control and a low signal in the negative control, creating a robust assay window to reliably measure inhibition.

Figure 2: Workflow for the in vitro NF-κB luciferase reporter assay.

Protocol: Preliminary Pharmacokinetic (PK) Profiling in Rodents

Causality and Rationale: A compound's in vitro potency is meaningless without adequate in vivo exposure. This protocol is designed to determine the fundamental pharmacokinetic properties, including oral bioavailability. Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%), which is crucial for designing subsequent in vivo efficacy studies and assessing the compound's drug-like properties.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3 per group), 8-10 weeks old.

-

Dosing Formulation:

-

IV Group: Formulate the compound at 1 mg/mL in a solution of 5% DMSO, 40% PEG400, and 55% saline.

-

PO Group: Formulate the compound at 2 mg/mL in a suspension of 0.5% methylcellulose and 0.1% Tween 80.

-

-

Administration:

-

IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

-

PO Group: Administer a single dose of 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into K₂EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

|---|---|---|

| Cₘₐₓ | Maximum observed plasma concentration | Indicates rate of absorption |

| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates rate of absorption |

| AUC(₀-t) | Area under the concentration-time curve | Measures total drug exposure |

| t₁/₂ | Elimination half-life | Determines dosing interval |

| CL | Clearance | Measures efficiency of drug elimination |

| Vd | Volume of distribution | Indicates extent of tissue distribution |

| F% | Absolute bioavailability | Fraction of oral dose reaching circulation |

Protocol: In Vivo Proof-of-Concept in an Acute Inflammation Model

Causality and Rationale: This experiment aims to bridge the gap between in vitro target engagement and in vivo physiological effect. The lipopolysaccharide (LPS)-induced endotoxemia model is a classic and robust method for evaluating anti-inflammatory agents that target the NF-κB pathway. A reduction in key pro-inflammatory cytokines (like TNF-α and IL-6) following compound administration would provide strong evidence that the in vitro mechanism translates to a functional outcome in a living system.

Methodology:

-

Animal Model: Use male C57BL/6 mice (n=6-8 per group), 8-10 weeks old.

-

Group Allocation:

-

Group 1: Vehicle control + Saline challenge

-

Group 2: Vehicle control + LPS challenge

-

Group 3: Compound (e.g., 30 mg/kg) + LPS challenge

-

Group 4: Dexamethasone (positive control, 1 mg/kg) + LPS challenge

-

-

Dosing: Administer the compound (or vehicle/Dexamethasone) via oral gavage 1 hour prior to the inflammatory challenge. The dose selection should be informed by the PK study to ensure adequate exposure.

-

Inflammatory Challenge: Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal (IP) injection. Administer sterile saline to the non-challenged control group.

-

Sample Collection: At 2 hours post-LPS injection (the peak of cytokine response), collect blood via cardiac puncture under terminal anesthesia.

-

Cytokine Analysis: Prepare serum from the blood samples and quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Compare the cytokine levels between the vehicle+LPS group and the compound+LPS group using a one-way ANOVA with a post-hoc test (e.g., Dunnett's). A statistically significant reduction in cytokines indicates in vivo anti-inflammatory efficacy.

Figure 3: Workflow for the LPS-induced acute inflammation model.

Preliminary Safety and Toxicological Considerations

The unmethylated analog, 2-Amino-5-benzoylbenzimidazole, is reported to be an acute poison via the intraperitoneal route, moderately toxic upon ingestion, and an experimental teratogen.[3][4][5] While the toxicological profile of the N-1 methylated version has not been established, it must be handled with appropriate precautions (gloves, lab coat, safety glasses) in a laboratory setting. Standard early-stage toxicology screening, including Ames testing for mutagenicity and cytotoxicity assays in relevant cell lines (e.g., HepG2), should be conducted in parallel with efficacy studies.

Conclusion and Path Forward

This compound is a compound of interest due to its structural relationship to Mebendazole and its close analog's activity as an NF-κB inhibitor. The logical and scientifically-grounded hypothesis is that this compound also modulates the NF-κB pathway, a target of high therapeutic relevance for inflammatory diseases.

The experimental roadmap detailed in this guide provides a clear, step-wise path to:

-

Confirm and quantify the proposed in vitro mechanism of action.

-

Determine its fundamental drug-like properties through pharmacokinetic profiling.

-

Validate its therapeutic potential in a relevant in vivo model of inflammation.

Successful execution of these studies will provide the critical data needed to make an informed decision on the future development of this compound as a potential therapeutic agent.

References

-

PubChem. "this compound | C15H13N3O | CID 69450787". Available at: [Link].

-

Husain, A., et al. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives". Frontiers in Pharmacology, 2021. Available at: [Link].

-

ResearchGate. "Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives | Request PDF". Available at: [Link].

-

Di Capua, A., et al. "Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase". Journal of Virology, 2011. Available at: [Link].

-

ResearchGate. "(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE". Available at: [Link].

-

PubChem. "Aminomebendazole | C14H11N3O | CID 40320". Available at: [Link].

-

Khan, I., et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories". RSC Advances, 2020. Available at: [Link].

-

PharmaCompass. "methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | Drug Information, Uses, Side Effects, Chemistry". Available at: [Link].

-

Scholars Research Library. "An Overview About Synthetic and Biological Profile of Benzimidazole". Der Pharmacia Lettre, 2021. Available at: [Link].

Sources

- 1. This compound | C15H13N3O | CID 69450787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE | 52329-60-9 [chemicalbook.com]

- 5. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9 [m.chemicalbook.com]

An In-depth Technical Guide to the In Vitro Evaluation of 2-Amino-5-benzoyl-1-methylbenzimidazole

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Investigation

Introduction

2-Amino-5-benzoyl-1-methylbenzimidazole is a distinct chemical entity within the broader class of benzimidazole compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Structurally, it is identified as a specified impurity of Mebendazole, a well-established anthelmintic drug currently gaining significant attention for its potential as a repurposed anti-cancer agent.[3][4][5] The structural similarity to Mebendazole, a known inhibitor of tubulin polymerization, provides a strong rationale for investigating the in vitro biological activities of this compound, particularly its potential as a cytotoxic and anti-proliferative agent.[3][6][7]

This guide offers a comprehensive framework for the in vitro characterization of this compound. It is designed for researchers in drug discovery and development, providing not only detailed experimental protocols but also the underlying scientific reasoning to empower robust and insightful investigation. We will proceed with the hypothesis that this compound may share a similar mechanism of action with Mebendazole, focusing on assays to evaluate its effects on cancer cell viability, cell cycle progression, and its direct interaction with tubulin.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assays

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. These assays provide essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is a critical parameter for comparing potency across different cell lines and for guiding the design of subsequent mechanistic studies.[8]

The MTT Assay: A Cornerstone for Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

The choice of cell lines is paramount. A panel of cancer cell lines from different tissue origins (e.g., lung, colon, breast) should be used to assess the compound's spectrum of activity.[1][9] For instance, studies on Mebendazole have utilized cell lines such as the human colorectal adenocarcinoma line HT-29 and the non-small cell lung cancer lines A549 and H460.[10][11] It is also crucial to include a non-tumorigenic cell line (e.g., MCF-10A or HEK-293) to evaluate selective cytotoxicity.[4][10][12]

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[10][13]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against the logarithm of the compound concentration to determine the IC50 value.[15]

Colony Formation Assay: Assessing Long-Term Proliferative Capacity

While the MTT assay measures short-term viability, the colony formation assay assesses the long-term ability of single cells to undergo sustained proliferation and form colonies. This assay provides insight into the cytostatic versus cytotoxic effects of a compound.

Caption: Workflow for the Colony Formation Assay.

Part 2: Mechanistic Deep Dive - Elucidating the Mode of Action